2-(2,3-dichlorophenyl)acetonitrile
Overview
Description
2-(2,3-dichlorophenyl)acetonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a colorless or light yellow liquid with a pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,3-dichlorophenyl)acetonitrile can be synthesized through several methods. One common route involves the chlorination of p-xylene followed by cyanidation. Specifically, p-xylene reacts with hydrogen cyanide to form 2,3-dichlorophenylacetic acid, which is then decarboxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyanidation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Functional Group Transfer: The cyano group in this compound can undergo further functional group transfer reactions by reacting with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or cerium (III) ammonium nitrate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium cyanide or potassium cyanide are often employed.
Major Products: The major products formed from these reactions include various substituted phenylacetonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2,3-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating different diseases.
Industry: In the agrochemical industry, it is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)acetonitrile, particularly as a pesticide, involves its toxic effects on target organisms. It disrupts their physiological processes, ultimately leading to their elimination . The molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with essential biological functions in pests.
Comparison with Similar Compounds
2,4-Dichlorophenylacetonitrile: Similar in structure but differs in the position of chlorine atoms, leading to different chemical properties and applications.
3,4-Dichlorophenylacetonitrile: Another closely related compound with distinct reactivity and uses.
Uniqueness: 2-(2,3-dichlorophenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLINJDTCHACEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281648 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-45-9 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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